N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide is a synthetic small molecule featuring a hybrid heterocyclic framework. Its structure combines a tetrahydrobenzo[e][1,4]diazepin-2,5-dione core with a cyclohexene-containing ethylamide side chain. The diazepinone moiety, characterized by two ketone groups at positions 2 and 5, is a pharmacophoric element often associated with bioactivity, including protease inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-18(21-13-12-14-6-2-1-3-7-14)11-10-17-20(26)22-16-9-5-4-8-15(16)19(25)23-17/h4-6,8-9,17H,1-3,7,10-13H2,(H,21,24)(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDTWVBDVMMWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the benzo-diazepine moiety through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide exhibit significant anticancer properties. The structural motif of the benzo[e][1,4]diazepine core is known for its ability to interact with DNA and inhibit tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease .
Pharmacology
Receptor Modulation
this compound is believed to act on various neurotransmitter receptors. Preliminary pharmacological studies indicate that it may function as a modulator of GABA receptors, which are crucial for maintaining neuronal excitability. This modulation could provide anxiolytic effects similar to benzodiazepines but with potentially fewer side effects .
Analgesic Properties
The compound has shown promise in pain management applications. Its analgesic properties were evaluated in animal models where it demonstrated efficacy comparable to standard analgesics. The mechanism appears to involve interaction with pain pathways in the central nervous system .
Material Science
Polymerization Studies
In material science, derivatives of this compound have been explored for their potential in polymer chemistry. The cyclohexene moiety allows for unique polymerization reactions that can lead to novel materials with specific mechanical and thermal properties. These materials may find applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo-diazepine moiety may play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with other propanamide derivatives and heterocyclic systems. Below is a comparative analysis with two analogues:
Key Observations:
Heterocyclic Diversity: The target compound’s diazepinone core distinguishes it from the benzazepinone (7-membered with one ketone) in the compound and the simpler benzamide in . The diazepinone’s dual ketone groups may enhance hydrogen-bonding interactions, influencing target binding . The cyclohexenyl side chain introduces steric bulk and lipophilicity, contrasting with the polar sulfanyl group in the compound or the hydroxyl group in ’s analogue.
Synthesis Complexity: The target compound likely requires multi-step synthesis, including cyclization to form the diazepinone ring. In contrast, the compound was synthesized via a straightforward amide coupling .
Functional Group Implications :
- The sulfanyl group in the compound could facilitate metal coordination, making it suitable for catalytic applications, whereas the target compound’s cyclohexenyl group may prioritize passive diffusion in biological systems.
Analytical Characterization :
- X-ray crystallography (utilizing tools like SHELX ) is critical for confirming the 3D structure of such complex heterocycles, as demonstrated in ’s benzamide derivative .
Bioactivity Considerations:
This suggests the target compound’s diazepinone core may confer similar bioactivity, warranting further pharmacological screening.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The compound features a complex structure that includes a benzodiazepine moiety, which is known for various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, benzodiazepines are known to interact with GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This interaction is crucial in managing seizure disorders.
2. GABA-A Receptor Modulation
The compound's structural similarity to known GABA-A receptor modulators suggests it may also exhibit similar binding affinities and pharmacological profiles. Studies have shown that certain derivatives of benzodiazepines can act as partial agonists or full agonists at these receptors, influencing their therapeutic efficacy and side effect profiles .
3. Potential Antinociceptive Effects
Preliminary studies on related compounds have indicated potential antinociceptive (pain-relieving) effects. For example, derivatives tested in formalin pain models have shown significant analgesic activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
